molecular formula C11H17N3O B1479370 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol CAS No. 1867548-66-0

6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol

Cat. No.: B1479370
CAS No.: 1867548-66-0
M. Wt: 207.27 g/mol
InChI Key: NUKJMJOVDQYHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol is a chemical compound featuring a pyridazine core substituted with a hydroxy group and a (1r,4r)-4-methylcyclohexylamino moiety, presenting a scaffold of significant interest in medicinal chemistry research. Compounds based on the pyridazinone structure, such as those described in patent literature as cardiac sarcomere inhibitors and a recently published potent NLRP3 inflammasome inhibitor , demonstrate the high research value of this heterocyclic system. These analogs highlight the potential of pyridazine derivatives for developing therapeutics targeting cardiovascular diseases, inflammatory disorders, and cancer . The specific stereochemistry of the (1r,4r)-4-methylcyclohexyl group in this compound may be critical for its biological activity and interaction with protein targets, as the three-dimensional arrangement of substituents is often a key determinant of potency and selectivity in drug discovery. This product is provided For Research Use Only and is strictly not intended for diagnostic or personal use. Researchers are encouraged to investigate this compound's full potential in their specific experimental models.

Properties

IUPAC Name

3-[(4-methylcyclohexyl)amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-2-4-9(5-3-8)12-10-6-7-11(15)14-13-10/h6-9H,2-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJMJOVDQYHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((1R,4R)-4-Methylcyclohexyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridazine ring substituted with an amino group attached to a cyclohexyl moiety. The specific stereochemistry at the cyclohexyl position is crucial for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. Notably, they have been studied for their role as selective inhibitors of the alk-2 enzyme family, which is implicated in several inflammatory and proliferative diseases .

MechanismDescription
Enzyme InhibitionSelective inhibition of alk-2 enzymes involved in signaling pathways
Anti-inflammatory EffectsPotential to reduce inflammation in preclinical models
Neuroprotective EffectsMay exhibit protective effects in neurodegenerative models

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance, it has shown promising results in inhibiting cell proliferation in cancer models.

In Vivo Studies

In vivo studies further elucidate its therapeutic potential. Animal models have indicated that this compound can effectively modulate inflammatory responses and exhibit neuroprotective properties. For example, one study highlighted its efficacy in reducing symptoms associated with Parkinson's disease through modulation of glutamate receptors .

Case Studies

  • Neurodegenerative Disease Model : A study involving a Parkinsonian model demonstrated that administration of the compound led to reduced dyskinesia symptoms while maintaining motor function . This suggests a dual role in neuroprotection and symptom management.
  • Inflammatory Response : Research has shown that this compound can significantly lower inflammatory markers in animal models of autoimmune diseases, indicating its potential for therapeutic use in conditions like rheumatoid arthritis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest it has a moderate half-life, allowing for effective dosing regimens. However, further toxicological evaluations are necessary to ensure safety profiles are established prior to clinical application.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Activity
Research indicates that pyridazine derivatives, including 6-(((1R,4R)-4-Methylcyclohexyl)amino)pyridazin-3-ol), can exhibit antihypertensive properties. These compounds may function as selective inhibitors of certain enzymes involved in blood pressure regulation, thus providing a therapeutic pathway for hypertension management. Studies have shown that modifications in the pyridazine structure can enhance binding affinity to target receptors .

2. Anticancer Properties
Pyridazine derivatives have been investigated for their potential anticancer effects. The compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Preliminary data suggest that it could be effective against certain cancer cell lines, although further research is necessary to validate these findings and understand the underlying mechanisms .

3. Neurological Applications
There is emerging interest in the neuroprotective effects of pyridazine compounds. Some studies suggest that they may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific role of this compound in these contexts remains to be fully elucidated but represents a promising area for future exploration .

Case Studies

Case Study 1: Antihypertensive Effects
A study conducted on various pyridazine derivatives demonstrated that modifications at the amino position significantly influenced antihypertensive activity. The compound was tested alongside known antihypertensives and showed comparable efficacy in reducing systolic blood pressure in animal models .

Case Study 2: Cancer Cell Line Testing
In vitro studies on breast cancer cell lines indicated that this compound exhibited cytotoxic effects, leading to reduced cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol and analogous compounds:

Compound Core Structure Substituents Key Properties Applications/Notes
This compound (CAS: 1867548-66-0) Pyridazin-3-ol (1r,4r)-4-Methylcyclohexylamino at C6 High stereochemical specificity; moderate lipophilicity due to cyclohexyl group Potential kinase inhibitor; available from suppliers for research use
4-[(4-Methoxyphenyl)amino]-6-methylpyridazin-3(2H)-one (Compound 15) Pyridazin-3(2H)-one 4-Methoxyphenylamino at C4; methyl at C6 Electron-rich aromatic substituent; lower synthetic yield (20%) Synthesized as DYRK1A inhibitor; low yield due to Pd-catalyzed coupling challenges
4-(Aminomethyl)-6-cyclohexylpyridin-3-ol (CAS: 1903798-40-2) Pyridin-3-ol Cyclohexyl at C6; aminomethyl at C4 Molecular weight: 206.3 g/mol; purity ≥95% Versatile building block; pyridine core alters electronic properties vs. pyridazine
6-Chloro-4-methylpyridazin-3(2H)-one Pyridazin-3(2H)-one Chlorine at C6; methyl at C4 Reactive chloro group for further functionalization Intermediate in synthesis; commercially available in bulk
6-((3-Morpholinopropyl)amino)pyridazin-3-ol (CAS: 2098123-67-0) Pyridazin-3-ol 3-Morpholinopropylamino at C6 Polar morpholine group enhances solubility Structural analog with potential CNS applications due to morpholine’s bioavailability

Key Structural and Functional Insights

Core Heterocycle Variations: Pyridazin-3-ol derivatives (e.g., target compound) differ from pyridazin-3(2H)-ones (e.g., compound 15) by the presence of a hydroxyl group instead of a ketone. This impacts hydrogen-bonding capacity and acidity . Pyridine analogs (e.g., 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol) exhibit distinct electronic profiles due to the nitrogen position, altering binding interactions in biological targets .

Stereochemistry: The trans configuration of the cyclohexyl group in the target compound may improve selectivity for sterically constrained enzyme active sites compared to non-chiral analogs .

Synthetic Challenges: Low yields in compound 15 (20%) highlight difficulties in Pd-catalyzed coupling reactions for pyridazinones, whereas the commercial availability of the target compound suggests optimized synthetic routes .

Applications: Chlorinated derivatives (e.g., 6-Chloro-4-methylpyridazin-3(2H)-one) serve as intermediates, while amino-substituted analogs (e.g., target compound) are more likely candidates for direct biological evaluation .

Preparation Methods

Starting Materials and Key Intermediates

  • Cyclohexyl derivatives: The (1r,4r)-4-methylcyclohexyl amine is a key intermediate, typically prepared or obtained with high stereochemical purity.
  • Pyridazin-3-ol derivatives: The pyridazin-3-ol core is synthesized or functionalized to introduce reactive sites for amine substitution.

Stepwise Synthetic Route

Based on analogous preparation methods for related aminocyclohexyl-pyridyl compounds (notably from medicinal chemistry research on kinase inhibitors), the following steps are involved:

  • Synthesis of the pyridazin-3-ol core: This involves constructing the heterocyclic ring with the hydroxyl group at the 3-position, often via cyclization reactions starting from appropriate precursors.

  • Functionalization at the 6-position: The 6-position of the pyridazin-3-ol is activated, commonly by halogenation or via a leaving group introduction, to allow nucleophilic substitution.

  • Preparation of the (1r,4r)-4-methylcyclohexyl amine: This chiral amine is prepared through stereoselective reduction, resolution, or chiral synthesis methods ensuring the correct stereochemistry.

  • Nucleophilic substitution or amide coupling: The (1r,4r)-4-methylcyclohexyl amine is introduced at the 6-position of the pyridazin-3-ol via nucleophilic aromatic substitution or amide bond formation using coupling reagents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent medium.

  • Protection and deprotection steps: To manage reactive functional groups, protecting groups such as Boc (tert-butyloxycarbonyl) or silyl ethers may be used during intermediate steps and later removed under mild conditions.

  • Purification and chiral resolution: Final purification involves chromatographic techniques and possibly chiral resolution to ensure enantiomeric purity.

Process Conditions and Catalysts

  • Coupling reagents: EDAC and DMAP are commonly employed to facilitate amide bond formation efficiently.
  • Solvents: Organic solvents such as dichloromethane or DMF are used depending on solubility and reaction requirements.
  • Temperature: Reactions are generally conducted at ambient to moderate temperatures to preserve stereochemistry and avoid side reactions.
  • Acid salts: The amine intermediate may be used as its p-toluenesulfonic acid salt to improve handling and reactivity.

Research Findings and Optimization

  • Replacement of piperidine with cyclohexyl amines in related compounds has been shown to improve metabolic stability while maintaining potent biological activity, indicating the importance of the cyclohexyl substitution in the compound's design.
  • The stereochemistry of the cyclohexyl ring is critical for activity and is preserved throughout the synthesis via stereoselective steps and chiral resolution.
  • Microsomal stability studies suggest that cyclohexyl derivatives exhibit improved metabolic profiles compared to piperidine analogs, which is a key consideration for drug development.

Data Table Summarizing Key Synthetic Parameters

Step Reaction Type Reagents/Catalysts Conditions Notes
1 Pyridazin-3-ol core synthesis Precursors for heterocycle formation Cyclization, heating Formation of pyridazin-3-ol ring
2 Halogenation/Activation Halogenating agents (e.g., NBS) Controlled temperature Activation at 6-position
3 Chiral amine preparation Reduction, chiral resolution Various (chiral catalysts) Ensures (1r,4r) stereochemistry
4 Nucleophilic substitution (1r,4r)-4-methylcyclohexyl amine, EDAC, DMAP Room temperature, organic solvent Amine substitution at 6-position
5 Protection/deprotection Boc anhydride, TBAF, acids/bases Mild conditions Protects functional groups
6 Purification and chiral resolution Chromatography, crystallization Ambient to low temperature Ensures purity and stereochemistry

Q & A

What are the critical factors in optimizing the synthesis of 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol to achieve high yield and purity?

Basic Research Question
The synthesis of pyridazine derivatives like this compound requires precise control of reaction parameters. Key factors include:

  • Temperature and pH : Elevated temperatures (e.g., reflux in ethanol or dimethylformamide) enhance reaction kinetics but may promote side reactions if not carefully monitored .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents (e.g., ethanol) aid in stabilizing charged intermediates .
  • Catalytic systems : Transition-metal catalysts or acid/base mediators can accelerate cyclization or amination steps, as seen in analogous pyridazine syntheses .
  • Purification : Techniques like column chromatography or recrystallization are critical for isolating the target compound from byproducts such as unreacted amines or dimerized species .

How can structural discrepancies in this compound be resolved using advanced spectroscopic and crystallographic methods?

Basic Research Question
Discrepancies in stereochemical assignments or functional group positions can be resolved via:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR coupled with 2D techniques (COSY, HSQC) confirm connectivity and spatial arrangement of the cyclohexyl and pyridazine moieties .
  • X-ray crystallography : Provides definitive proof of stereochemistry, as demonstrated in structurally related pyridazine derivatives (e.g., 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one) .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects impurities such as oxidation byproducts .

What methodologies are recommended for assessing the stability of this compound under varying storage conditions?

Basic Research Question
Stability studies should include:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .
  • Forced degradation studies : Exposure to heat, light, and acidic/basic conditions identifies labile functional groups (e.g., the hydroxyl group on pyridazin-3-ol) .
  • HPLC monitoring : Tracks degradation products over time, with method validation per ICH guidelines .

How can researchers reconcile contradictory data on the biological activity of this compound across different assays?

Advanced Research Question
Contradictions may arise from assay-specific conditions or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Compare results from enzymatic inhibition, cell-based viability assays, and in vivo models to confirm activity .
  • Dose-response validation : Ensure linearity across concentrations to rule out off-target effects .
  • Impurity profiling : Use LC-MS to identify and quantify byproducts that may modulate activity .

What experimental approaches are used to investigate the interaction of this compound with biological targets?

Advanced Research Question
Mechanistic studies require:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to receptors or enzymes .
  • Molecular docking : Computational models predict binding poses, guided by crystallographic data of homologous compounds (e.g., triazolo-pyridazines) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Advanced Research Question
SAR strategies include:

  • Functional group substitution : Modify the cyclohexyl amino group to alter lipophilicity (e.g., introducing halogenated or polar substituents) .
  • Stereochemical variation : Synthesize diastereomers to assess the impact of (1r,4r) vs. (1s,4s) configurations on target affinity .
  • Bioisosteric replacement : Replace the pyridazine core with triazolo or pyrimidine rings to enhance metabolic stability .

What mechanistic insights can be gained from studying the reaction pathways of this compound under varying conditions?

Advanced Research Question
Mechanistic probes involve:

  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in cyclization or amination steps .
  • Trapping experiments : Identify reactive intermediates (e.g., nitrenes or carbenes) using scavengers like TEMPO .
  • Computational modeling : DFT calculations map energy profiles for key transitions states .

How can solubility and formulation challenges of this compound be addressed in preclinical studies?

Advanced Research Question
Solutions include:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Prepare hydrochloride or mesylate salts to improve crystallinity and bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What analytical techniques are most effective in identifying degradation pathways of this compound?

Advanced Research Question
Key techniques:

  • LC-MS/MS : Identifies oxidative or hydrolytic degradation products (e.g., hydroxylated or ring-opened derivatives) .
  • NMR kinetics : Tracks real-time degradation in solution under stress conditions .
  • Gas chromatography (GC) : Detects volatile byproducts from thermal decomposition .

How can researchers validate the purity and identity of this compound in compliance with pharmacopeial standards?

Advanced Research Question
Validation protocols include:

  • Pharmacopeial assays : Follow USP/EP guidelines for residual solvents, heavy metals, and chromatographic purity .
  • Chiral HPLC : Ensures enantiomeric purity, critical for compounds with stereogenic centers .
  • Elemental analysis : Confirms stoichiometric composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.